6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Descripción

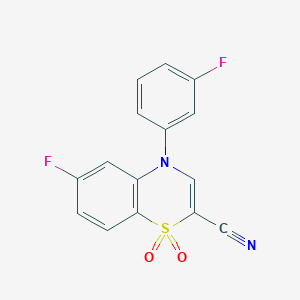

6-Fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a fluorinated benzothiazine derivative characterized by a bicyclic core structure with two fluorine substituents (at the 6-position of the benzothiazine ring and the 3-position of the phenyl group) and a carbonitrile group at the 2-position. The 1,1-dioxo moiety indicates the presence of sulfone groups, which enhance the compound’s electronic and metabolic stability compared to non-sulfonated analogs. This compound is structurally related to pharmacologically active benzothiazines, which are known for their roles in modulating ion channels and antimicrobial activity .

The synthesis of such derivatives typically involves Knoevenagel condensation or cyclization reactions, as demonstrated in studies on analogous benzylidene benzothiazines . Computational methods like AM1 semi-empirical analysis are often employed to optimize configurations and conformations, particularly for assessing the stability of E/Z isomers and substituent effects on bioactivity .

Propiedades

IUPAC Name |

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N2O2S/c16-10-2-1-3-12(6-10)19-9-13(8-18)22(20,21)15-5-4-11(17)7-14(15)19/h1-7,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZUEVFVRUWZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular signaling pathways, ultimately influencing biological processes like cell proliferation, apoptosis, or inflammation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of 6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile with structurally related compounds highlights critical differences in substituents, pharmacological activity, and physicochemical properties.

Key Findings

Substituent Effects on Bioactivity: Fluorine vs. Nitro vs. Carbonitrile: The 6-nitro substituent in antimicrobial benzothiazines (e.g., 2-benzylidene-6-nitro derivatives) enhances electrophilicity, favoring interactions with bacterial enzymes, while the 2-carbonitrile group in the target compound may contribute to hydrogen bonding or dipole interactions in ion channel binding .

Conformational Stability: AM1 semi-empirical analysis of benzylidene benzothiazines reveals that substituents like nitro or acetyl amino groups influence the heat of formation (ΔHf) and stability of E/Z isomers. For example, bulky benzoyl groups at position 6 increase steric hindrance, reducing conformational flexibility .

Pharmacological Profiles: Derivatives with sulfone groups (e.g., 1,1-dioxo) exhibit enhanced metabolic stability compared to non-sulfonated benzothiazines, as sulfonation reduces susceptibility to cytochrome P450-mediated oxidation . 1,4-Benzothiazine derivatives with alkoxy groups (e.g., 3-OCH₃) demonstrate potent K(ATP)-channel opening activity, suggesting that electron-donating substituents at specific positions optimize ion channel interactions .

Actividad Biológica

6-Fluoro-4-(3-fluorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a synthetic compound belonging to the benzothiazine family. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial properties and other relevant effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H8F2N2O2S

- Molecular Weight : 294.28 g/mol

This compound features a dioxo-benzothiazine core with fluorinated phenyl groups, which may enhance its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of fluorinated compounds similar to this compound. Research indicates that fluorinated derivatives can exhibit significant antibacterial properties against various strains of bacteria.

Table 1: Antibacterial Activity of Fluorinated Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 6-Fluoro-4-(3-fluorophenyl) | 15.63 | Staphylococcus aureus (MSSA) |

| Trifluoromethyl derivative | 7.82 | Bacillus cereus |

| Para-CF3 derivative | 10.00 | Micrococcus luteus |

The minimum inhibitory concentrations (MICs) for these compounds vary, with some derivatives showing potent activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus .

The antibacterial mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of electron-withdrawing groups, such as fluorine, enhances binding affinity to bacterial targets, potentially making these compounds effective against resistant strains.

Case Studies

-

Study on Methicillin-resistant Staphylococcus aureus (MRSA) :

A study evaluated the effectiveness of various fluorinated benzothiazines against MRSA strains. Results showed that compounds with trifluoromethyl substitutions had lower MIC values compared to their non-fluorinated counterparts, indicating enhanced antibacterial efficacy . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR revealed that the position and type of substituents significantly affected biological activity. For instance, para-substituted derivatives exhibited greater potency than ortho or meta substitutions due to better spatial orientation for target interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.